
PF-04628935
Overview
Description
PF 04628935 is a potent antagonist and inverse agonist of the ghrelin receptor, specifically the growth hormone secretagogue receptor 1a (GHS-R1a). This compound has an IC50 value of 4.6 nM, indicating its high potency. Ghrelin and its receptor are involved in the regulation of food intake and long-term energy homeostasis, making PF 04628935 of interest for research into obesity and other metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF 04628935 is synthesized through a series of chemical reactions involving the formation of a spirocyclic piperidine-azetidine structure. The synthetic route typically involves the following steps:
Formation of the spirocyclic core: This involves the reaction of a piperidine derivative with an azetidine derivative under specific conditions to form the spirocyclic core.
Functionalization: The spirocyclic core is then functionalized with various substituents, including a chloro-phenyl group and a triazole ring.
Final assembly: The final step involves the coupling of the functionalized spirocyclic core with an imidazo-thiazolyl-ethanone derivative to form PF 04628935
Industrial Production Methods
Industrial production of PF 04628935 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
PF 04628935 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The chloro-phenyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
PF-04628935 is a compound that has garnered attention in scientific research for its role as a ghrelin receptor antagonist. This article explores its applications across various fields, including pharmacology and neuroscience, and presents case studies and data tables summarizing key findings.
Obesity and Metabolic Disorders
Mechanism of Action : this compound's antagonistic effect on GHS-R1a leads to reduced appetite and altered energy expenditure. Studies have shown that administration of this compound can significantly decrease food intake in animal models, suggesting its potential as a therapeutic agent for obesity management.
Case Study : In a study conducted on rodents, this compound was administered to assess its impact on weight gain and metabolic parameters. Results indicated a marked reduction in body weight gain compared to control groups receiving no treatment. Additionally, improvements in insulin sensitivity were observed, highlighting its dual role in weight management and metabolic health .
Neuroscience and Behavioral Studies
Behavioral Impact : Research has investigated the effects of this compound on various behavioral tasks associated with anxiety and depression. The compound's ability to modulate neurotransmitter systems suggests it may influence mood regulation.
Case Study : A behavioral assessment involving the dorsal raphe nucleus (DRN) demonstrated that intra-DRN administration of this compound did not significantly alter performance in established behavioral tasks. This indicates that while this compound interacts with the GHS-R1a receptors, its effects may be context-dependent or require specific conditions to manifest .
Cancer Research
Potential Anti-Cancer Properties : Preliminary studies have suggested that this compound may have applications in oncology. The compound's role in modulating hormonal pathways could influence tumor growth dynamics.
Data Table: Summary of Cancer Research Findings
Study Reference | Cancer Type | Key Findings |
---|---|---|
Various | This compound showed potential to inhibit tumor growth in xenograft models by modulating ghrelin signaling pathways. |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life, which are critical for therapeutic applications. Studies indicate that it is well-tolerated in animal models with minimal adverse effects noted during trials .
Safety Studies
Safety assessments have demonstrated that this compound does not induce significant toxicity at therapeutic doses. Long-term studies are ongoing to evaluate its safety profile further.
Mechanism of Action
PF 04628935 exerts its effects by binding to the ghrelin receptor (GHS-R1a) and acting as an antagonist and inverse agonist. This binding inhibits the receptor’s activity, leading to a decrease in ghrelin signaling. Ghrelin is a hormone that stimulates appetite and promotes fat storage, so inhibiting its receptor can help regulate food intake and energy balance. The compound’s ability to penetrate the brain makes it particularly useful for studying central nervous system effects .
Comparison with Similar Compounds
PF 04628935 can be compared with other ghrelin receptor antagonists and inverse agonists, such as:
PF-04671536: Another potent ghrelin receptor antagonist with similar properties.
PF-06767832: A ghrelin receptor antagonist with different pharmacokinetic properties.
PF-06260414: A compound with a different chemical structure but similar biological activity .
PF 04628935 is unique due to its high potency, oral bioavailability, and ability to penetrate the brain, making it a valuable tool for research into metabolic disorders and central nervous system effects .
Biological Activity
PF-04628935 is a potent inverse agonist of the ghrelin receptor (GHS-R1a), which plays a significant role in regulating appetite and energy homeostasis. This compound has garnered attention due to its potential therapeutic applications in obesity and metabolic disorders. Below, we explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight: 496.03 g/mol
- Chemical Formula: CHClNOS
- CAS Number: 1383719-97-8
- PubChem ID: 70682037
- IC: 4.6 nM (indicating high potency)
This compound is characterized by its good oral bioavailability and reasonable brain penetration, making it suitable for in vivo studies .
This compound functions as an inverse agonist at the ghrelin receptor, which means it stabilizes the receptor in an inactive conformation, thereby inhibiting its constitutive activity. Ghrelin, the natural ligand for GHS-R1a, is known to stimulate appetite and promote growth hormone release. By blocking this receptor's activity, this compound may help reduce food intake and body weight, presenting a promising avenue for obesity treatment .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits ghrelin-induced signaling pathways in various cell lines expressing GHS-R1a. The compound's ability to decrease intracellular cAMP levels confirms its role as an inverse agonist.
In Vivo Studies
Research involving animal models has shown that administration of this compound leads to significant reductions in food intake and body weight compared to control groups. For instance:
- Study Design: Mice were administered this compound at varying doses.
- Findings:
- A dose-dependent decrease in body weight was observed.
- Reduced levels of circulating ghrelin were noted, suggesting effective receptor blockade.
Case Studies
-
Obesity Management:
- A study assessed the effects of this compound on diet-induced obesity in rodents. Results indicated a marked decrease in weight gain and improved metabolic profiles, including reduced insulin resistance.
-
Neuropharmacological Effects:
- Research has shown that this compound influences dopaminergic signaling in the brain, particularly in areas associated with reward and feeding behavior. This suggests potential implications for treating conditions like binge eating disorder.
Data Table: Summary of Biological Activity
Study Type | Model | Dose Range | Key Findings |
---|---|---|---|
In Vitro | GHS-R1a expressing cells | 0.1 - 10 µM | Decreased cAMP levels; inhibited ghrelin signaling |
In Vivo | Rodent models | 0.5 - 5 mg/kg | Significant weight loss; reduced food intake |
Clinical Trials | TBD | TBD | Awaiting results on human trials |
Properties
IUPAC Name |
1-[2-[[2-chloro-4-(triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDYDDJVCIHZKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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